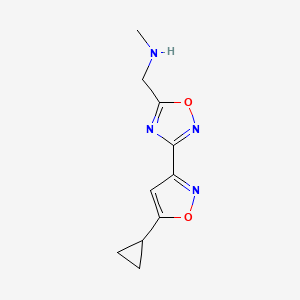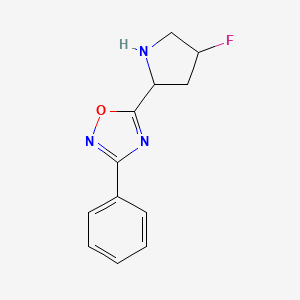
5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole
説明
The compound “5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a fluoropyrrolidinyl group, a phenyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a 1,2,4-oxadiazole ring substituted with a fluoropyrrolidinyl group at the 5-position and a phenyl group at the 3-position. The fluoropyrrolidinyl group would contain a fluorine atom attached to a pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring is a heterocycle that can participate in various chemical reactions. The fluoropyrrolidinyl group might undergo nucleophilic substitution reactions, and the phenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用
Drug Discovery: Dipeptidyl Peptidase IV Inhibitors
The compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP4), an enzyme target for the treatment of type II diabetes mellitus . Inhibiting DPP4 can improve glycemic control by prolonging the actions of incretin hormones, which are crucial for regulating blood glucose levels. The unique structure of 5-(4-Fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole may offer a novel scaffold for developing new DPP4 inhibitors.
Materials Science: Advanced Functional Materials
In materials science, this compound’s distinctive molecular architecture could be utilized to create advanced functional materials. Its properties might contribute to the development of new materials with specific electrical, optical, or mechanical characteristics, which could be applied in electronics, photonics, or as smart materials that respond to environmental stimuli.
Catalysis: Novel Catalyst Development
The structure of this compound suggests potential applications in catalysis . It could serve as a building block for catalysts that facilitate various chemical reactions, possibly offering enhanced selectivity or activity due to its unique electronic and steric properties.
Neuropharmacology: Modulation of Neurotransmitter Systems
Given the fluoropyrrolidin moiety’s relevance in neuropharmacology, this compound could be explored for its effects on neurotransmitter systems. It might interact with receptors or enzymes involved in neurotransmission, leading to potential applications in treating neurological disorders.
Medicinal Chemistry: Design of Privileged Structures
The oxadiazole ring is a common feature in privileged structures within medicinal chemistry. This compound could be used to design new molecules with a broad spectrum of biological activities, potentially leading to the discovery of new drugs .
Chemical Biology: Probe Development
In chemical biology, this compound could be used to develop probes to study biological processes. These probes could help elucidate the roles of specific proteins or pathways in disease states, aiding in the identification of therapeutic targets.
Pharmacology: Anti-Fibrotic Activity
Research indicates that pyrimidine derivatives, which share structural similarities with this compound, exhibit anti-fibrotic activities . Therefore, it could be investigated for its potential to treat fibrotic diseases by inhibiting collagen synthesis or deposition.
Biochemical Research: Enzyme Mechanism Studies
The compound’s structure could provide insights into enzyme mechanisms, particularly those involving similar heterocyclic systems . Studying its interaction with enzymes could reveal new aspects of enzyme function or regulation.
将来の方向性
特性
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-9-6-10(14-7-9)12-15-11(16-17-12)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFHVYNHRXENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



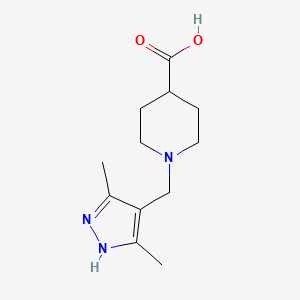

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
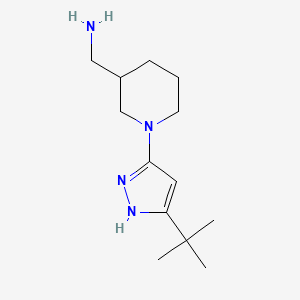
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)

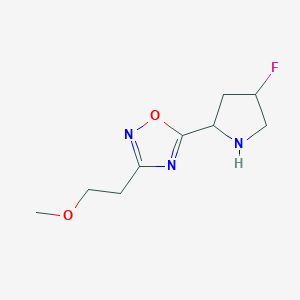

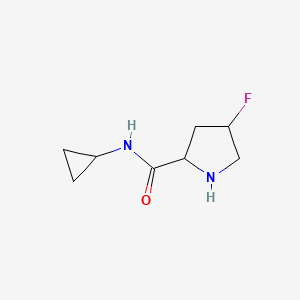
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
